molecular formula C13H22N4O2 B11729493 tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate

tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11729493
M. Wt: 266.34 g/mol
InChI Key: VFRROHGUYIZJJM-UHFFFAOYSA-N
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Description

tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a cyclopentyl group at the 1-position and a tert-butyl carbamate-protected amino group at the 4-position. The pyrazole ring provides a rigid planar structure, while the cyclopentyl moiety introduces steric bulk and conformational flexibility. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amino functionality, enhancing solubility and stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, where the pyrazole scaffold is a common pharmacophore .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-cyclopentylpyrazol-3-yl)carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)15-11-10(14)8-17(16-11)9-6-4-5-7-9/h8-9H,4-7,14H2,1-3H3,(H,15,16,18)

InChI Key

VFRROHGUYIZJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)C2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate involves several steps. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with H₂O₂ and NaOH can lead to the formation of carboxamides .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

  • tert-butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate (CAS: 2023003-35-0): Structure: Replaces the 4-amino group with a nitro group and substitutes cyclopentyl with a propyl chain. Properties: The nitro group is electron-withdrawing, reducing basicity compared to the amino group. Predicted pKa = 11.74 vs. ~8–9 for the amino analogue. Applications: Nitro groups are often intermediates for further functionalization (e.g., reduction to amines). The propyl chain may improve lipophilicity (logP ~2.5) relative to the cyclopentyl group .
  • tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate: Structure: Extends the pyrazole to a pyrazolo[3,4-d]pyrimidine fused system, with additional chromenone and fluorophenyl substituents. Properties: Higher molecular weight (615.7 g/mol vs. ~265–300 g/mol for simpler pyrazoles) and melting point (163–166°C). The fluorinated aromatic rings enhance metabolic stability and binding affinity for hydrophobic enzyme pockets .

Cyclopentyl and Piperidine Derivatives

  • tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0): Structure: Cyclopentyl ring with a hydroxyl group instead of the pyrazole-amino system. Properties: The hydroxyl group increases polarity (aqueous solubility ~50 mg/mL) compared to the amino-pyrazole derivative. Useful as a chiral building block for peptidomimetics .
  • tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4) :

    • Structure : Six-membered piperidine ring with a cis-methyl group.
    • Properties : Piperidine’s chair conformation reduces steric hindrance compared to cyclopentyl. Methyl substitution enhances lipophilicity (clogP ~2.1) and bioavailability .

Bicyclic and Fluorinated Analogues

  • tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4) :

    • Structure : Bicyclic system introduces ring strain and rigidity.
    • Properties : Higher melting point (>200°C) due to reduced conformational freedom. The azabicyclo scaffold is favored in CNS-targeting drugs for blood-brain barrier penetration .
  • tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) :

    • Structure : Fluorine atom at the 3-position of piperidine.
    • Properties : Fluorine’s electronegativity modulates pKa (predicted ~7.5) and enhances metabolic stability. The trans configuration minimizes dipole interactions compared to cis analogues .

Data Table: Key Properties of Selected Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Feature(s)
tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate Pyrazole 4-amino, 1-cyclopentyl ~265–300* N/A Balanced polarity and rigidity
tert-butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate Pyrazole 4-nitro, 1-propyl 270.29 N/A Electron-withdrawing nitro group
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane 3-hydroxy ~215–230* N/A Chiral hydroxyl for H-bonding
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine cis-3-methyl ~215–230* N/A Enhanced bioavailability
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclo[4.1.0]heptane 3-aza ~210–225* >200 Rigid scaffold for CNS targeting

*Estimated based on similar compounds.

Biological Activity

Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate is a synthetic organic compound that belongs to a class of pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4O2C_{13}H_{22}N_{4}O_{2}, with a molecular weight of approximately 266.34 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a pyrazole ring substituted with an amino group and a cyclopentyl group. This unique combination enhances its selectivity for certain biological targets, particularly kinases involved in cancer pathways.

The compound has shown promising activity as an inhibitor of various kinases, which are critical in cancer signaling pathways. Specifically, it targets the epidermal growth factor receptor (EGFR) and its mutations associated with resistance to conventional therapies, such as the T790M mutation. Additionally, it may exhibit anti-inflammatory properties by acting on toll-like receptors (TLRs), indicating its potential utility in treating immune disorders.

Anti-Cancer Properties

Research has indicated that this compound exhibits significant anti-cancer activity. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines through the following mechanisms:

  • EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that leads to tumor growth.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17. This is particularly relevant for conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Inhibition of Tumor Growth : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
  • Cytokine Release Assays : In vitro assays showed that the compound effectively reduced IL-17 and TNFα levels in LPS-treated macrophages, indicating strong anti-inflammatory potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl N-(1H-pyrazol-4-yl)carbamateStructureKinase inhibitor
Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamateStructureAnti-inflammatory
Tert-butyl (3-amino-1-cyclopentyl)-carbamateStructurePotential anti-cancer

The unique structural features of this compound enhance its selectivity for specific kinases while minimizing off-target effects compared to other similar compounds.

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